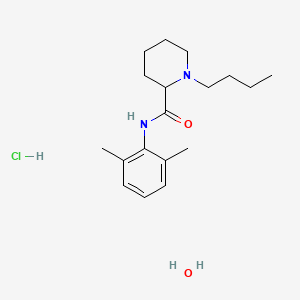

Bupivacaine hydrochloride monohydrate

Description

Properties

IUPAC Name |

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O.ClH.H2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCIWBPMHXGLFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501323779 | |

| Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride, hydrate (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73360-54-0 | |

| Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73360-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupivacaine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073360540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride, hydrate (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Piperidinecarboxamide, - 1-butyl-N-(2,6-dimethylphenyl)-, monohydrochloride, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPIVACAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TQO7W3VT8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bupivacaine Hydrochloride Monohydrate: A Comprehensive Physicochemical Profile

Abstract: Bupivacaine hydrochloride monohydrate is a long-acting local anesthetic of the amino-amide class, widely utilized for surgical anesthesia and pain management. Its clinical efficacy, including onset and duration of action, is intrinsically linked to its core physicochemical properties. This technical guide provides an in-depth analysis of these properties, including molecular structure, solubility, pKa, melting point, and partition coefficient. Detailed experimental protocols for determining these parameters are outlined, and the relationship between the drug's chemical characteristics and its pharmacological mechanism of action is explored through diagrams and discussion. This document serves as a comprehensive resource for researchers, scientists, and professionals involved in drug development and formulation.

Chemical and Physical Properties

This compound is chemically designated as (±)-1-Butyl-2´,6´-pipecoloxylidide monohydrochloride, monohydrate.[1] It is a white crystalline powder.[1][2] The presence of a chiral carbon results in two enantiomers, with the S-(-)-enantiomer (Levobupivacaine) exhibiting a safer clinical profile, particularly concerning cardiotoxicity.[3]

Tabulated Physicochemical Data

The quantitative physicochemical parameters of this compound are summarized in the tables below for clarity and comparative analysis.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₂₈N₂O·HCl·H₂O | [4] |

| Molecular Weight | 342.90 g/mol | [4] |

| CAS Number | 73360-54-0 | [2] |

| Appearance | White crystalline powder | [1][4] |

| Melting Point | ~254-259 °C (with decomposition) | [2] |

| pKa | ~8.1 | [5] |

| pH (in solution) | 4.5 - 6.0 | [4] |

Table 2: Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | Soluble / Freely Soluble (e.g., 10 mg/mL) | [1][4][6] |

| Ethanol (95%) | Freely Soluble | [1][7] |

| DMSO | Soluble (e.g., 20 mg/mL) | [6] |

| Chloroform | Slightly Soluble | [1][6] |

| Acetone | Slightly Soluble | [1][6] |

Table 3: Partition Coefficients

| Parameter | Value | Notes | Reference(s) |

| Log P (octanol/water) | 3.41 | Represents the lipophilicity of the non-ionized base form. | [8] |

| Log D at pH 7.4 | 2.63 | Represents the effective lipophilicity at physiological pH. | [8] |

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is critical. The following sections outline the standard methodologies for key parameters.

Determination of Melting Point

The melting point is a crucial indicator of purity and identity. Method: Differential Scanning Calorimetry (DSC) DSC measures the heat flow required to raise a sample's temperature compared to a reference.[9]

-

Principle: An endothermic peak is observed as the substance absorbs energy to transition from a solid to a liquid state. The peak of this curve corresponds to the melting point.[10]

-

Protocol Outline:

-

Calibration: Calibrate the instrument using a standard with a known melting point (e.g., indium).[11]

-

Sample Preparation: Accurately weigh 2-10 mg of bupivacaine HCl monohydrate into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.[11]

-

Analysis: Place both pans in the DSC cell. Heat the samples at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Interpretation: Record the heat flow versus temperature. The onset and peak of the endothermic event are analyzed to determine the melting range and point.[11] Endothermic dehydration is typically observed between 73-150 °C, followed by phase transformations of the anhydrous form before melting.[12]

-

Determination of pKa

The pKa dictates the degree of ionization at a given pH, which is vital for solubility, membrane permeation, and receptor binding. Method: Potentiometric Titration

-

Principle: A solution of the drug is titrated with a standardized acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting pH vs. titrant volume curve.

-

Protocol Outline:

-

Solution Preparation: Dissolve a precisely weighed amount of bupivacaine HCl monohydrate in deionized water or a suitable co-solvent system.

-

Titration: Place the solution in a thermostated vessel and titrate with a standardized solution of NaOH while continuously monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.

-

Determination of Solubility

Method: Shake-Flask Method (OECD Guideline 105) This is the gold standard for determining the solubility of a substance in a given solvent.[13][14]

-

Principle: An excess amount of the solid is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the supernatant is then measured.[14][15]

-

Protocol Outline:

-

Preparation: Add an excess amount of bupivacaine HCl monohydrate to several flasks containing the solvent of interest (e.g., purified water).[15]

-

Equilibration: Seal the flasks and place them in a shaker bath at a constant temperature (e.g., 20 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of bupivacaine in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[15][16]

-

Determination of Partition Coefficient (Log P)

Method: HPLC Method (OECD Guideline 117) The n-octanol/water partition coefficient (Log P) is a measure of a compound's lipophilicity. The HPLC method is an indirect but rapid and reliable way to estimate Log P.[17][18]

-

Principle: The retention time of a substance on a reverse-phase HPLC column (e.g., C18) is proportional to its lipophilicity. By calibrating the system with compounds of known Log P values, the Log P of the test substance can be determined by interpolation.[19][20]

-

Protocol Outline:

-

System Setup: Use a reverse-phase C18 column with an isocratic mobile phase, typically a methanol/water mixture.

-

Calibration: Inject a series of standard compounds with well-documented Log P values that bracket the expected Log P of bupivacaine. Record their retention times (t_R_).

-

Analysis: Dissolve bupivacaine in the mobile phase and inject it into the HPLC system to determine its retention time.

-

Calculation: Calculate the capacity factor (k) for each standard and for bupivacaine. Plot log(k) versus the known Log P values of the standards to create a calibration curve. Determine the Log P of bupivacaine from this curve using its calculated log(k).

-

Structural and Polymorphic Analysis

Method: Powder X-Ray Diffraction (PXRD) PXRD is a primary technique for identifying the crystal form and assessing the crystallinity of a solid material.[21]

-

Principle: A crystalline substance diffracts an X-ray beam at specific angles (2θ), producing a unique diffraction pattern that serves as a fingerprint for its crystal lattice structure.[22]

-

Protocol Outline:

-

Sample Preparation: Gently pack the bupivacaine HCl monohydrate powder into a sample holder.

-

Data Acquisition: Place the sample in the diffractometer. Scan the sample over a defined 2θ range (e.g., 2° to 40°) using a specific X-ray source (e.g., Cu-Kα radiation).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions and relative intensities of the diffraction peaks are compared to reference patterns to confirm the crystalline form.[12][23]

-

Mechanism of Action

The primary mechanism of action for bupivacaine is the blockade of voltage-gated sodium channels in the neuronal membrane.[24][25] By binding to the intracellular portion of the channel, bupivacaine stabilizes it in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential.[26][27] This reversibly interrupts nerve signal transmission, leading to a loss of sensation.[25] Bupivacaine also exhibits effects on other ion channels, including potassium (K⁺) and calcium (Ca²⁺) channels, which may contribute to both its anesthetic properties and its toxicity profile.[26]

Caption: Bupivacaine's primary mechanism of action.

Experimental Workflow Example

The following diagram illustrates a typical workflow for determining water solubility via the shake-flask method.

Caption: Workflow for solubility determination.

Relationship Between Physicochemical Properties and Pharmacological Activity

The clinical performance of a local anesthetic is directly governed by its physicochemical properties.

-

pKa: The pKa of ~8.1 means that at physiological pH (7.4), a larger fraction of bupivacaine exists in the ionized, cationic form compared to the un-ionized base. Since the un-ionized form is required to diffuse across the nerve membrane, this higher pKa contributes to a relatively slower onset of action compared to agents like lidocaine (pKa ~7.8).[5]

-

Lipid Solubility (Log P): Bupivacaine is highly lipid-soluble (Log P = 3.41).[8] This high lipophilicity enhances its ability to penetrate the lipid-rich nerve membrane and contributes to its high anesthetic potency.[28]

-

Protein Binding: Bupivacaine is highly protein-bound in plasma (>95%).[3] This property, linked to its lipophilicity, helps to localize the drug at the site of action and slows its clearance, resulting in a long duration of action.[28]

Caption: Physicochemical properties and their clinical effects.

Stability Profile

Stability is a critical parameter for formulation and storage. Stability-indicating HPLC methods are commonly employed to assess the degradation of bupivacaine under various stress conditions (e.g., acid/base hydrolysis, oxidation, heat, and light).[29][30] Studies have shown that bupivacaine hydrochloride is stable in solutions like 0.9% sodium chloride when stored in polypropylene syringes for extended periods (e.g., over 30 days) at both refrigerated and room temperatures.[31] It is also physically compatible and chemically stable when mixed with other analgesics like hydromorphone for co-administration.[32] However, solutions containing epinephrine should not be autoclaved and should be protected from light.[1]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. moehs.com [moehs.com]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. BUPIVACAINE HYDROCHLORIDE USP MONOHYDRATE - PCCA [pccarx.com]

- 5. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. adipogen.com [adipogen.com]

- 7. researchgate.net [researchgate.net]

- 8. ekja.org [ekja.org]

- 9. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 10. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. [PDF] Thermal and X-ray analysis of racemic bupivacaine hydrochloride | Semantic Scholar [semanticscholar.org]

- 13. oecd.org [oecd.org]

- 14. bioassaysys.com [bioassaysys.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 17. oecd.org [oecd.org]

- 18. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 19. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 20. oecd.org [oecd.org]

- 21. Rationalizing the structural properties of bupivacaine base--a local anesthetic--directly from powder X-ray diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. CN107162958A - Bupivacaine crystal formation and preparation method thereof - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. Bupivacaine hydrochloride: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]

- 25. What is the mechanism of Bupivacaine Hydrochloride? [synapse.patsnap.com]

- 26. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Mechanism for bupivacaine depression of cardiac conduction: fast block of sodium channels during the action potential with slow recovery from block during diastole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. brainkart.com [brainkart.com]

- 29. jocpr.com [jocpr.com]

- 30. Bot Verification [rasayanjournal.co.in]

- 31. ijlpr.com [ijlpr.com]

- 32. ijlpr.com [ijlpr.com]

An In-depth Technical Guide to the Mechanism of Action of Bupivacaine Hydrochloride Monohydrate on Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bupivacaine, a potent, long-acting local anesthetic of the amide class, exerts its therapeutic effects primarily through the blockade of voltage-gated sodium channels (NaV) in neuronal membranes. This action inhibits the initiation and propagation of action potentials, thereby producing a reversible loss of sensation. This technical guide provides a comprehensive overview of the molecular mechanisms underlying bupivacaine's interaction with sodium channels, focusing on its state-dependent binding, effects on channel kinetics, and the molecular determinants of its action. Quantitative data from key studies are summarized, and detailed experimental protocols for investigating these interactions are provided.

Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

The fundamental mechanism of action of bupivacaine is the blockade of sodium influx through voltage-gated sodium channels, which is essential for the depolarization phase of an action potential.[1][2] Bupivacaine diffuses across the neuronal membrane in its uncharged form and binds to a receptor site on the intracellular side of the sodium channel alpha subunit.[2][3]

A critical feature of bupivacaine's action is its state-dependent nature, meaning its affinity for the sodium channel varies depending on the conformational state of the channel. Bupivacaine exhibits a significantly higher affinity for the open and inactivated states of the channel compared to the resting state.[4][5] This preferential binding is the basis for the phenomena of use-dependent (or frequency-dependent) and voltage-dependent block.

-

Use-Dependent Block: During repetitive stimulation, such as a train of action potentials, the sodium channels cycle through the open and inactivated states more frequently. This provides more opportunities for bupivacaine to bind, leading to a cumulative or incremental block of the sodium current.[4]

-

Voltage-Dependent Block: The affinity of bupivacaine for the inactivated state means that at more depolarized membrane potentials, where a larger fraction of channels are in the inactivated state, the blocking effect of bupivacaine is enhanced.[4]

Bupivacaine's high lipid solubility and strong affinity for the sodium channel receptor contribute to its long duration of action.[2]

Quantitative Analysis of Bupivacaine-Sodium Channel Interactions

The interaction of bupivacaine with sodium channels has been quantified in numerous studies, providing valuable data for understanding its potency and kinetics. The following tables summarize key quantitative parameters from the scientific literature.

| Parameter | Channel State/Subtype | Bupivacaine Concentration/Enantiomer | Value | Reference |

| IC50 | Tonic Block (Resting State) - TTXr Na+ channels | Racemic | 32 µM | [6] |

| Tonic Block (Resting State) - TTXs Na+ channels | Racemic | 13 µM | [6] | |

| Tonic Block (Resting State) - Endogenous Na+ channels in ND7/23 cells | Racemic | 178 ± 8 µM | [7] | |

| Inactivated State - TTXr Na+ channels | Lidocaine (for comparison) | 60 µM | [6] | |

| Open-channel block of SCN5A channels | Racemic | 69.5 ± 8.2 μM | [8] | |

| Inactivated state of SCN5A channels | Racemic | 2.18 ± 0.16 μM | [8] | |

| Tonic Na+ channel block | R(+)-bupivacaine | 29 ± 3 µM | [9] | |

| Tonic Na+ channel block | S(-)-bupivacaine | 44 ± 3 µM | [9] | |

| Kd (Apparent Affinity) | Inactivated State - Cardiac Na+ channels | S(-)-bupivacaine | 4.8 µmol/L | [10] |

| Inactivated State - Cardiac Na+ channels | R(+)-bupivacaine | 2.9 µmol/L | [10] | |

| Activated/Open State - Cardiac Na+ channels | S(-)-bupivacaine | 4.3 µmol/L | [10] | |

| Activated/Open State - Cardiac Na+ channels | R(+)-bupivacaine | 3.3 µmol/L | [10] | |

| Inactivated channels | Racemic | 9 x 10⁻⁷ M (0.9 µM) | [11] | |

| Relaxation Time Constant (τ) | Recovery from frequency-dependent block | Racemic (50 µM) | 50 seconds | [12] |

| On-rate (k1) | Flicker K+ channel | R(+)-bupivacaine | 0.83 ± 0.13 x 10⁶ M⁻¹s⁻¹ | [9] |

| Flicker K+ channel | S(-)-bupivacaine | 1.90 ± 0.20 x 10⁶ M⁻¹s⁻¹ | [9] | |

| Off-rate (k-1) | Flicker K+ channel | R(+)-bupivacaine | 0.13 ± 0.03 s⁻¹ | [9] |

| Flicker K+ channel | S(-)-bupivacaine | 8.3 ± 1.0 s⁻¹ | [9] |

Experimental Protocols

The investigation of bupivacaine's effects on sodium channels predominantly relies on the patch-clamp technique , which allows for high-resolution recording of ion channel currents.

Whole-Cell Voltage-Clamp Protocol for Tonic and Use-Dependent Block

This protocol is designed to measure the tonic and use-dependent block of voltage-gated sodium channels by bupivacaine in a mammalian cell line (e.g., HEK-293 cells) stably expressing a specific sodium channel subtype (e.g., NaV1.5).

4.1.1 Materials

-

Cell Culture: HEK-293 cells stably expressing the sodium channel of interest, cultured on glass coverslips.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).

-

Bupivacaine Stock Solution: 10 mM stock solution of bupivacaine hydrochloride in deionized water.

-

4.1.2 Electrophysiological Recording

-

Place a coverslip with cells in the recording chamber on an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

-

Form a gigaohm seal (>1 GΩ) with a target cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Set the holding potential to -100 mV to ensure most channels are in the resting state.

4.1.3 Voltage-Clamp Protocols

-

Tonic Block:

-

From the holding potential of -100 mV, apply a 50 ms depolarizing step to -10 mV to elicit the peak sodium current.

-

Apply this pulse at a low frequency (e.g., every 20 seconds) to allow for full recovery.

-

After establishing a stable baseline, perfuse the cell with increasing concentrations of bupivacaine and record the reduction in peak current.

-

-

Use-Dependent Block:

-

From the holding potential of -100 mV, apply a train of 20 ms depolarizing pulses to -10 mV at a higher frequency (e.g., 10 Hz).

-

Record the progressive decrease in peak current amplitude during the pulse train in the absence and presence of bupivacaine.

-

4.1.4 Data Analysis

-

Tonic Block: Plot the fractional block ((1 - I_bupivacaine / I_control) * 100) against the bupivacaine concentration and fit the data with the Hill equation to determine the IC50.

-

Use-Dependent Block: Quantify the degree of block for each pulse in the train and compare the rate and extent of block at different stimulation frequencies.

Visualizations of Mechanisms and Workflows

Signaling Pathway: State-Dependent Block of Sodium Channel

Caption: State-dependent binding of bupivacaine to voltage-gated sodium channels.

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Workflow for investigating bupivacaine's effects using patch-clamp.

Logical Relationship: Modulated Receptor Hypothesis

Caption: Bupivacaine's interaction with sodium channel states.

Molecular Determinants of Bupivacaine Binding

Site-directed mutagenesis studies have identified key amino acid residues within the sodium channel pore that are critical for local anesthetic binding. The S6 transmembrane segments of domains I, III, and IV are thought to line the inner pore and form the binding site. Specifically, aromatic residues, such as phenylalanine and tyrosine, in the S6 segment of domain IV (e.g., F1764 and Y1771 in the rat brain type IIA Na+ channel) have been shown to be crucial for the state-dependent binding of local anesthetics, including those with similar mechanisms to bupivacaine.[13] Mutations in these residues can significantly reduce the affinity of the channel for these drugs, particularly in the inactivated state.[13]

Conclusion

Bupivacaine hydrochloride monohydrate is a potent local anesthetic that achieves its effect through a well-defined, state-dependent blockade of voltage-gated sodium channels. Its preferential binding to the open and inactivated states leads to use- and voltage-dependent inhibition of neuronal excitability. The quantitative data and experimental protocols presented in this guide provide a framework for the continued investigation and development of sodium channel blockers. A thorough understanding of these molecular interactions is paramount for the design of safer and more effective local anesthetics and other sodium channel-modulating therapeutics.

References

- 1. Molecular determinants of stereoselective bupivacaine block of hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Voltage-Gated Na+ Channels by Bupivacaine Is Enhanced by the Adjuvants Buprenorphine, Ketamine, and Clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GraphViz Examples and Tutorial [graphs.grevian.org]

- 9. Stereoselectivity of bupivacaine in local anesthetic-sensitive ion channels of peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism for bupivacaine depression of cardiac conduction: fast block of sodium channels during the action potential with slow recovery from block during diastole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The rates of interaction of local anesthetics with sodium channels in nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Common molecular determinants of local anesthetic, antiarrhythmic, and anticonvulsant block of voltage-gated Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solubility Profile of Bupivacaine Hydrochloride Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of bupivacaine hydrochloride monohydrate in various solvents. Understanding the solubility of this widely used local anesthetic is paramount for its formulation, delivery, and overall therapeutic efficacy. This document consolidates key solubility data, outlines detailed experimental methodologies for its determination, and presents a logical workflow for such studies.

Core Solubility Data

The solubility of this compound is influenced by the solvent, temperature, and pH. The following tables summarize the available quantitative data to facilitate easy comparison.

| Solvent | Temperature (°C) | pH | Solubility |

| Water | Not Specified | Not Specified | 10 mg/mL[1], 21 mg/mL (with sonication)[2], Soluble[3], Freely Soluble[4] |

| Water | Not Specified | With Heating | 50 mg/mL[5] |

| Water | Not Specified | 1.8 - 6.0 | 40-50 mg/mL |

| Water | 25 | Not Specified | 40 mg/L[6] |

| Ethanol | Not Specified | Not Specified | 20 mg/mL[1], 60 mg/mL (with sonication)[2], 65 mg/mL[7], Freely Soluble[4] |

| Ethanol (95%) | Not Specified | Not Specified | Freely Soluble[8] |

| Ethanol | Not Specified | Not Specified | 1 part in 8 parts ethanol[5] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Not Specified | 20 mg/mL[1], 16.67 mg/mL (with sonication)[2], 65 mg/mL[7] |

| Dimethylformamide (DMF) | Not Specified | Not Specified | ~30 mg/mL[9] |

| 1:1 Ethanol:PBS | Not Specified | 7.2 | ~0.5 mg/mL[9] |

| Cerebrospinal Fluid | 37 | 7.371 | 0.83 +/- 0.10 mg/mL[10] |

| Phosphate Buffers | Not Specified | > 7 | Not very soluble, precipitates[5] |

| Acetone | Not Specified | Not Specified | Slightly Soluble[1][3][8] |

| Chloroform | Not Specified | Not Specified | Slightly Soluble[1][3][8] |

| Ether | Not Specified | Not Specified | Slightly Soluble[3][6] |

A study by Ghumara et al. (2023) investigated the mole fraction solubility of bupivacaine hydrochloride in several pure solvents (methanol, ethanol, 1-propanol, 2-propanol, 1-butanol, dimethylformamide, acetic acid, and water) and binary solvent systems (methanol + water and ethanol + water) over a temperature range of 293.15–333.15 K. The experimental data revealed that solubility is dependent on temperature.[11][12]

It is crucial to note that the solubility of bupivacaine is limited at a pH greater than 6.5, and precipitation may occur in alkaline solutions such as carbonates.[8]

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a fundamental and widely used technique for determining the solubility of a compound. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Oven

-

Desiccator

-

Glassware (vials, flasks, pipettes)

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume or mass of the solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from several hours to days, depending on the solvent and the compound's dissolution rate.

-

Phase Separation: Once equilibrium is reached, carefully separate the saturated solution from the undissolved solid. This is a critical step to avoid including any solid particles in the sample to be analyzed. Filtration using a membrane filter (e.g., 0.45 µm) compatible with the solvent is a common and effective method.

-

Sample Weighing: Accurately weigh a clean, dry, and pre-weighed container (e.g., an evaporating dish or a vial). Transfer a precise volume or mass of the clear, saturated filtrate into this container and reweigh it to determine the exact mass of the solution.

-

Solvent Evaporation: Place the container with the saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be chosen based on the boiling point of the solvent and the thermal stability of the compound.

-

Drying and Weighing: After the solvent has completely evaporated, transfer the container to a desiccator to cool to room temperature. Once cooled, weigh the container with the dried solute. Repeat the drying and weighing process until a constant mass is achieved, indicating that all the solvent has been removed.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of filtrate in mL)

or

Solubility ( g/100 g solvent) = [(Mass of dried solute in g) / (Mass of solvent in g)] x 100

The mass of the solvent is determined by subtracting the mass of the dried solute from the initial mass of the saturated solution.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in determining the solubility of this compound using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. adipogen.com [adipogen.com]

- 2. moodle.uoh.edu.iq [moodle.uoh.edu.iq]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. Bupivacaine hydrochloride | 14252-80-3 [amp.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. sterimaxinc.com [sterimaxinc.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. [The solutibility of local anaesthetics in cerebrospinal fluid and the dependency of the process on the hydrogene ion concentration (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Collection - Solubility Modeling of a Bupivacaine Hydrochloride in Various Solvents over a Wide Temperature Range - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

Unveiling the Solid-State Landscape: A Technical Guide to the Crystal Structure and Polymorphism of Bupivacaine Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupivacaine hydrochloride, a widely utilized local anesthetic, exists in various solid-state forms, including a monohydrate and multiple anhydrous polymorphs. The physical and chemical properties of these different crystalline structures can significantly influence the drug's stability, solubility, and bioavailability, making a thorough understanding of its polymorphic landscape crucial for drug development, formulation, and regulatory compliance. This technical guide provides an in-depth overview of the crystal structure and polymorphism of bupivacaine hydrochloride, with a focus on its monohydrate form and the known anhydrous polymorphs of its enantiomer, S-bupivacaine hydrochloride (levobupivacaine hydrochloride), and the racemic mixture.

Polymorphic Forms and Their Interrelationships

Studies on S-bupivacaine hydrochloride have identified a complex polymorphic system consisting of a monohydrate and four distinct anhydrous crystalline forms, designated as A°, B, C, and D.[1][2] Form A° is the thermodynamically stable form at ambient temperature (20°C).[1][2][3] The monohydrate form can be dehydrated to yield the metastable Form C.[1][2] At elevated temperatures, Form A° undergoes a reversible enantiotropic transformation to Form B.[1][2][3] Another form, D, can be obtained at higher temperatures and is kinetically stable at 20°C.[1][2] The relationships between these forms are complex, with Forms A°, B, and D being enantiotropically related, while Form C exhibits a monotropic relationship with the other anhydrous forms.[1][2]

Racemic bupivacaine hydrochloride is also known to exist as a monohydrate, which upon heating, undergoes dehydration followed by phase transformations of the resulting anhydrous material.[4]

The interconversion between these forms is influenced by factors such as temperature and relative humidity. For instance, all anhydrous forms of S-bupivacaine hydrochloride can convert to the monohydrate at high relative humidity (≥90% RH at 25°C).[1][2]

Quantitative Data

Crystallographic Data

Table 1: X-ray Powder Diffraction Peaks for Bupivacaine Crystal Forms [5]

| Crystal Form | Characteristic 2θ Angles (±0.2°) |

| B | 6.3, 9.5, 12.5, 15.3, 15.7, 18.7, 19.1, 20.0, 21.8, 23.3, 23.7, 25.0 |

| C | 7.0, 8.4, 9.8, 13.9, 14.8, 16.3, 16.8, 18.9, 19.7, 20.8, 21.1, 22.0, 23.0, 24.3, 25.7, 26.3, 28.2 |

| D | 6.8, 8.6, 9.8, 13.6, 14.8, 15.8, 16.5, 17.3, 19.4, 19.7, 20.2, 21.0, 22.2, 23.4, 24.0, 25.9, 26.5 |

Thermal Analysis Data

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are pivotal in elucidating the thermodynamic relationships between polymorphs.

Table 2: Thermal Properties of S-Bupivacaine Hydrochloride Polymorphs [1][2]

| Polymorphic Form / Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (kJ/mol) | Notes |

| Monohydrate Dehydration | ~73-83 | - | - | Dehydrates to Form C. Endothermic event.[4] |

| Form A° → Form B | - | 85.3 | 4.6 | Reversible enantiotropic transition. |

| Racemic Anhydrous Form I → II | 163 | 178.16 | - | Exothermic phase transition.[4] |

Note: The thermal behavior of racemic bupivacaine hydrochloride monohydrate shows an endothermic dehydration event between 73-130°C, followed by an exothermic phase transition of the anhydrous form around 163-194°C.[4]

Experimental Protocols

Polymorph Screening

A comprehensive polymorph screen for bupivacaine hydrochloride typically involves recrystallization from a diverse range of solvents and under various conditions to induce the formation of different crystalline forms.

Methodology:

-

Solvent Selection: A wide array of solvents with varying polarities, hydrogen bonding capabilities, and boiling points is chosen.

-

Crystallization Techniques:

-

Slow Evaporation: Saturated solutions of bupivacaine hydrochloride are allowed to evaporate slowly at different temperatures.

-

Cooling Crystallization: Saturated solutions at elevated temperatures are cooled at controlled rates.

-

Anti-Solvent Addition: A solvent in which bupivacaine hydrochloride is insoluble is added to a solution of the drug to induce precipitation.

-

Slurry Conversion: A suspension of a known crystalline form is stirred in a solvent at a specific temperature for an extended period to observe any transformations.

-

-

Solid Form Characterization: The resulting solid materials are harvested and analyzed using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and spectroscopic methods (FTIR, Raman).

X-ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying and distinguishing between different crystalline forms.

Methodology:

-

Sample Preparation: A small amount of the bupivacaine hydrochloride powder is gently packed into a sample holder.

-

Instrument Parameters (Typical):

-

Radiation: Cu Kα radiation.

-

Voltage and Current: e.g., 40 kV and 40 mA.

-

Scan Range (2θ): Typically from 2° to 40°.

-

Step Size: e.g., 0.02°.

-

Scan Speed: e.g., 1°/min.

-

-

Data Analysis: The resulting diffraction pattern is analyzed for characteristic peaks (2θ values and intensities) to identify the polymorphic form.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in the material, such as melting, crystallization, and solid-solid phase transitions.

Methodology:

-

Sample Preparation: A few milligrams (typically 2-5 mg) of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Instrument Parameters (Typical):

-

Heating Rate: A controlled heating rate, commonly 10°C/min, is applied.

-

Temperature Range: The sample is heated over a temperature range that encompasses the expected thermal events (e.g., 25°C to 300°C).

-

Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate.

-

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperatures, peak temperatures, and enthalpies of any endothermic or exothermic events.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

These vibrational spectroscopy techniques provide information about the molecular structure and bonding within the crystal lattice, which can differ between polymorphs.

Methodology (FTIR-ATR):

-

Sample Preparation: A small amount of the powder is placed directly on the Attenuated Total Reflectance (ATR) crystal.

-

Data Acquisition: The spectrum is typically collected over the mid-IR range (e.g., 4000-400 cm⁻¹) with a specified number of scans for signal averaging.

Methodology (FT-Raman):

-

Sample Preparation: The powder sample is placed in a suitable container, such as a glass vial.

-

Data Acquisition: The sample is irradiated with a laser (e.g., 1064 nm Nd:YAG), and the scattered radiation is collected and analyzed over a specific Raman shift range (e.g., 3500-200 cm⁻¹).

Conclusion

The solid-state chemistry of bupivacaine hydrochloride is multifaceted, characterized by the existence of a stable monohydrate and several anhydrous polymorphic forms. A comprehensive understanding and characterization of these forms are paramount for ensuring the quality, safety, and efficacy of pharmaceutical products containing this active ingredient. The application of a suite of analytical techniques, including XRPD, DSC, TGA, and vibrational spectroscopy, is essential for identifying, differentiating, and controlling the polymorphic form of bupivacaine hydrochloride throughout the drug development and manufacturing processes. Further research, particularly single-crystal X-ray diffraction studies, would be invaluable in fully elucidating the three-dimensional atomic arrangements within each polymorph and providing a more complete picture of the structure-property relationships of this important local anesthetic.

References

- 1. Characterization of four crystal polymorphs and a monohydrate of s-bupivacaine hydrochloride (levobupivacaine hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of four crystal polymorphs and a monohydrate of s-bupivacaine hydrochloride (levobupivacaine hydrochloride). | Semantic Scholar [semanticscholar.org]

- 3. mountainside-medical.com [mountainside-medical.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. CN107162958A - Bupivacaine crystal formation and preparation method thereof - Google Patents [patents.google.com]

An In-depth Technical Guide on Bupivacaine Hydrochloride Monohydrate: pKa and its Relevance in Physiological pH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupivacaine, a potent, long-acting local anesthetic of the amide class, is widely utilized for regional, epidural, and spinal anesthesia.[1] Its clinical efficacy is intrinsically linked to its physicochemical properties, paramount among which is its acid dissociation constant (pKa). The pKa of bupivacaine hydrochloride monohydrate dictates its degree of ionization at physiological pH, a critical factor influencing its onset of action, potency, and potential for systemic toxicity. This technical guide provides a comprehensive overview of the pKa of bupivacaine, its determination, and its profound relevance in the physiological environment.

Physicochemical Properties of Bupivacaine

Bupivacaine's chemical structure, 1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, confers upon it specific physicochemical characteristics that govern its anesthetic profile.[2] A summary of these key properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₈N₂O · HCl · H₂O | [3] |

| Molecular Weight | 342.90 g/mol | [3] |

| pKa | 8.1 | [4][5][6] |

| Reported pKa Range | 8.09 - 8.17 | [7][8] |

| Melting Point | 107-108 °C | [8] |

| Protein Binding | ~95% | [4][9] |

| Partition Coefficient (n-octanol/water) | 346 | [6] |

| Table 1: Physicochemical Properties of this compound. This table summarizes key physicochemical parameters of bupivacaine, including its pKa, which is central to its pharmacological activity. |

The Significance of pKa in a Physiological Context

Local anesthetics like bupivacaine are weak bases.[10] The Henderson-Hasselbalch equation governs the equilibrium between the uncharged (lipid-soluble) base form and the charged (water-soluble) cationic form. The pKa is the pH at which 50% of the drug exists in each form.[5]

The clinical relevance of bupivacaine's pKa of approximately 8.1 becomes evident at the physiological pH of 7.4.[4][5][6] At this pH, a significant portion of bupivacaine exists in its ionized, cationic form.[11] Only the un-ionized, lipid-soluble form can readily diffuse across the nerve cell membrane to reach its site of action on the intracellular side of the voltage-gated sodium channels.[9][12]

Once inside the more acidic axoplasm, the equilibrium shifts, and a greater proportion of the drug becomes ionized. It is this cationic form that binds to the sodium channel receptor, blocking the influx of sodium ions and thereby preventing the propagation of nerve impulses.[9][13]

The relatively high pKa of bupivacaine compared to physiological pH means that at the site of injection, a smaller fraction of the drug is in the lipid-soluble form, contributing to its slower onset of action compared to local anesthetics with a pKa closer to 7.4, such as lidocaine (pKa ~7.9).[5][11]

The degree of ionization of bupivacaine at different pH values is critical for its efficacy and is summarized in Table 2.

| pH | Percentage of Un-ionized (Base) Form | Percentage of Ionized (Cationic) Form |

| 7.4 (Physiological) | ~17% | ~83% |

| 8.1 (pKa) | 50% | 50% |

| Table 2: Ionization of Bupivacaine at Different pH Values. This table illustrates the shift in the equilibrium between the un-ionized and ionized forms of bupivacaine with changes in pH, highlighting the predominance of the ionized form at physiological pH. |

Experimental Protocols for pKa Determination

The accurate determination of a drug's pKa is fundamental in pharmaceutical development. Two common and reliable methods for determining the pKa of compounds like bupivacaine are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This classic method involves the gradual addition of a titrant (an acid or a base) to a solution of the substance while monitoring the pH. The pKa is determined from the midpoint of the buffer region of the titration curve.

Methodology:

-

Preparation of Bupivacaine Solution: A standard solution of this compound (e.g., 0.01 M) is prepared in deionized water. The ionic strength of the solution is typically maintained at a constant level (e.g., 0.1 M) using a salt such as potassium chloride to ensure consistent activity coefficients.

-

Titration: The bupivacaine solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (e.g., 0.1 M). The titrant is added in small, precise increments.

-

pH Measurement: After each addition of the titrant, the solution is stirred to ensure homogeneity, and the pH is recorded using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The equivalence point is determined from the steepest part of the curve. The pKa is the pH at the half-equivalence point, where half of the bupivacaine has been neutralized.

UV-Vis Spectrophotometry

This method is based on the principle that the ionized and un-ionized forms of a molecule often have different ultraviolet-visible absorption spectra. By measuring the absorbance of a solution at various pH values, the pKa can be determined.[14]

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions with known and stable pH values spanning the expected pKa of bupivacaine are prepared.

-

Preparation of Bupivacaine Solutions: A stock solution of this compound is prepared. Aliquots of this stock solution are then diluted in each of the buffer solutions to a constant final concentration.

-

Spectrophotometric Measurement: The UV-Vis absorption spectrum of each buffered bupivacaine solution is recorded over a relevant wavelength range. The absorbance at a wavelength where the ionized and un-ionized forms have significantly different absorptivities is measured for each pH.

-

Data Analysis: The pKa is calculated using the following equation, derived from the Beer-Lambert law and the Henderson-Hasselbalch equation:

pKa = pH + log[(A - Aᵢ) / (Aᵤ - A)]

where A is the absorbance of the solution at a given pH, Aᵢ is the absorbance of the fully ionized form, and Aᵤ is the absorbance of the fully un-ionized form. A plot of log[(A - Aᵢ) / (Aᵤ - A)] versus pH will yield a straight line with a y-intercept equal to the pKa.[15]

Mandatory Visualizations

Figure 1: Bupivacaine's Mechanism of Action at the Neuronal Membrane. This diagram illustrates how the uncharged form of bupivacaine crosses the nerve cell membrane and the charged form blocks the voltage-gated sodium channel from within the axoplasm.

Figure 2: Experimental Workflow for pKa Determination. This diagram outlines the key steps involved in determining the pKa of bupivacaine using potentiometric titration and UV-Vis spectrophotometry.

Conclusion

The pKa of this compound, approximately 8.1, is a cornerstone of its pharmacological profile. This physicochemical constant directly influences the ionization state of the drug at physiological pH, which in turn governs its ability to reach its site of action and exert its anesthetic effect. A thorough understanding of bupivacaine's pKa is, therefore, indispensable for researchers, scientists, and drug development professionals in optimizing its clinical application, developing novel formulations, and ensuring patient safety. The experimental methods detailed herein provide robust and reliable means for the precise determination of this critical parameter.

References

- 1. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bupivacaine (USAN:INN:BAN) | C18H28N2O | CID 2474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BUPIVACAINE HYDROCHLORIDE USP MONOHYDRATE - PCCA [pccarx.com]

- 4. clinmedjournals.org [clinmedjournals.org]

- 5. Local Anaesthetics [anaestheasier.com]

- 6. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 7. Bupivacaine [drugfuture.com]

- 8. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmacyfreak.com [pharmacyfreak.com]

- 10. Pharmacology of local anaesthetics - Oxford Medical Education [oxfordmedicaleducation.com]

- 11. pKa and pH [e-safe-anaesthesia.org]

- 12. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Bupivacaine Hydrochloride? [synapse.patsnap.com]

- 14. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 15. discoveryjournals.org [discoveryjournals.org]

Spectroscopic Profile of Bupivacaine Hydrochloride Monohydrate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties of Bupivacaine Hydrochloride Monohydrate, a widely used local anesthetic. Tailored for researchers, scientists, and professionals in drug development, this document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet (UV) spectroscopic characteristics of the compound, offering a core resource for its identification, characterization, and quality control.

Introduction

This compound is an amide-type local anesthetic known for its prolonged duration of action. Its clinical efficacy and safety are intrinsically linked to its chemical purity and structural integrity. Spectroscopic techniques are fundamental in ascertaining these critical quality attributes. This guide presents a comprehensive summary of the UV, IR, and NMR spectroscopic data for this compound, complete with detailed experimental protocols and data interpretation.

Ultraviolet (UV) Spectroscopy

UV spectroscopy of this compound is primarily used for quantitative analysis and to confirm the presence of the aromatic chromophore. The UV spectrum is characterized by a distinct absorption maximum in the ultraviolet region.

Table 1: UV Spectroscopic Data for this compound

| Parameter | Value | Solvent/Conditions |

| λ_max | 262 - 264 nm | 0.1 N HCl or 0.2 N H₂SO₄ |

| Shoulder | ~271 nm | 0.2 N H₂SO₄[1] |

Experimental Protocol: UV-Visible Spectrophotometry

A standardized procedure for the UV analysis of this compound is outlined below:

-

Sample Preparation: Accurately weigh and dissolve a suitable amount of this compound in a volumetric flask with 0.1 N hydrochloric acid or 0.2 N sulfuric acid to obtain a known concentration (e.g., 500 µg/mL).

-

Instrument Setup: Power on the UV-Vis spectrophotometer and allow it to stabilize. Perform a system baseline correction using the solvent as a blank.

-

Measurement: Record the UV spectrum of the sample solution from 200 to 400 nm.

-

Data Analysis: Determine the wavelength of maximum absorbance (λ_max).

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound, thereby confirming its molecular structure. The spectrum exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Table 2: FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3321 - 3249 | N-H Stretch | Amide |

| ~3174 | N-H Stretch (H-bonded) | Amide |

| ~2937 | C-H Stretch | CH₃ |

| ~1685 | C=C Stretch | Aromatic Ring |

| ~1651 - 1657 | C=O Stretch (Amide I) | Amide |

| ~1560 | N-H Bend (Amide II) | Amide |

| ~1534 | N-H Bend (Amide II) | Amide |

| ~1371 | C-H Bend | CH₃ |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a common and convenient method for the analysis of solid samples.

-

Instrument Setup: Turn on the FTIR spectrometer and allow the source and detector to stabilize. Collect a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Measurement: Apply consistent pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum should be baseline corrected and the peaks identified and assigned to their corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the bupivacaine molecule. ¹H and ¹³C NMR are essential for unambiguous structural confirmation and purity assessment. The chemical shifts are reported in parts per million (ppm) relative to a standard reference. The data presented below is for levobupivacaine hydrochloride, the (S)-enantiomer of bupivacaine, and is representative of the racemic mixture.[2]

Table 3: ¹H NMR Spectroscopic Data for Bupivacaine Hydrochloride (in D₂O, 400 MHz) [2]

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 7.28 – 7.14 | m | 3H | Ar-H |

| 4.23 – 4.07 | m | 1H | 2-CH |

| 3.71 | d, J = 12.5 Hz | 1H | 6-CH |

| 3.14 | tt, J = 13.4, 8.3 Hz | 3H | 6-CH, 7-CH₂ |

| 2.41 | d, J = 14.1 Hz | 1H | 3-CH |

| 2.17 | s | 6H | Ar-CH₃ |

| 1.97 | d, J = 12.1 Hz | 3H | 3-CH, 5-CH₂ |

| 1.87 – 1.61 | m | 4H | 4-CH₂, 8-CH₂ |

| 1.36 | h, J = 7.4 Hz | 2H | 9-CH₂ |

| 0.90 | t, J = 7.4 Hz | 3H | 10-CH₃ |

Table 4: ¹³C NMR Spectroscopic Data for Bupivacaine Hydrochloride (in D₂O, 101 MHz) [2]

| Chemical Shift (δ, ppm) | Assignment |

| 168.37 | C=O |

| 135.72 | Ar-C |

| 131.95 | Ar-C |

| 128.56 | Ar-CH |

| 128.36 | Ar-CH |

| 65.81 | 2-CH |

| 56.15 | 6-CH |

| 52.14 | 7-CH₂ |

| 28.99 | 8-CH₂ |

| 25.14 | 5-CH₂ |

| 22.35 | 4-CH₂ |

| 20.91 | 3-CH |

| 19.35 | 9-CH₂ |

| 17.33 | Ar-CH₃ |

| 12.74 | 10-CH₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal standard or the residual solvent peak.

Structural Elucidation from Spectroscopic Data

The collective data from UV, IR, and NMR spectroscopy provides a comprehensive chemical fingerprint of this compound, enabling its unambiguous structural confirmation.

Conclusion

This technical guide summarizes the essential spectroscopic data for this compound. The provided UV, IR, and NMR data, along with the detailed experimental protocols, serve as a valuable resource for quality control, research, and development activities involving this important pharmaceutical compound. Adherence to these analytical procedures will ensure the reliable and consistent characterization of this compound.

References

An In-depth Technical Guide to the Thermal Analysis of Bupivacaine Hydrochloride Monohydrate

This technical guide provides a comprehensive overview of the thermal analysis of bupivacaine hydrochloride monohydrate, a widely used local anesthetic. The focus is on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), two key techniques for characterizing the physicochemical properties of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound (C₁₈H₂₈N₂O·HCl·H₂O) is known to exhibit complex thermal behavior, including dehydration, polymorphic transformations, and melting, ultimately leading to decomposition. Understanding these thermal events is crucial for drug formulation, stability assessment, and ensuring therapeutic efficacy. DSC and TGA provide valuable insights into these processes by measuring changes in heat flow and mass as a function of temperature.

Thermal Behavior Overview

The thermal analysis of this compound reveals several key events upon heating:

-

Dehydration: The initial event observed is the loss of water of hydration. This is an endothermic process.

-

Polymorphism: Following dehydration, the anhydrous form can undergo phase transformations into different polymorphic forms (Form I and Form II).[1][2] This may be observed as either an exothermic or endothermic event depending on the relative stabilities of the polymorphs.

-

Melting: At higher temperatures, the anhydrous form melts, which is a sharp endothermic event.

-

Decomposition: Finally, the compound decomposes, which is often an exothermic process.

Experimental Protocols

Detailed experimental methodologies are critical for obtaining reproducible and accurate thermal analysis data. The following protocols are synthesized from various studies.[1][2][3]

3.1. Differential Scanning Calorimetry (DSC)

-

Instrumentation: A calibrated Differential Scanning Calorimeter, such as a Netzsch DSC 404 or a Setaram DSC-TG 111, is typically used.[1][2]

-

Sample Preparation: A small amount of the this compound powder (typically 3-5 mg) is accurately weighed into an aluminum pan. The pan is then hermetically sealed.

-

Heating Rate: A controlled heating rate is applied. Common heating rates for this analysis are 2 °C/min and 10 °C/min.[2] Slower heating rates can provide better resolution of thermal events.

-

Purge Gas: An inert atmosphere is maintained by purging with dry nitrogen at a constant flow rate (e.g., 30 mL/min).[4]

-

Temperature Program: The sample is typically heated from ambient temperature (e.g., 25 °C) to a temperature beyond its melting and decomposition points (e.g., 300 °C).[5]

-

Data Analysis: The resulting DSC curve plots heat flow against temperature. Endothermic and exothermic peaks are analyzed to determine transition temperatures (onset, peak, and end) and enthalpy changes (ΔH).

3.2. Thermogravimetric Analysis (TGA)

-

Instrumentation: A calibrated Thermogravimetric Analyzer, often coupled with a DSC (simultaneous TGA-DSC), is employed.[3]

-

Sample Preparation: A slightly larger sample (typically 5-10 mg) is weighed into a ceramic or alumina crucible.

-

Heating Rate: A linear heating rate, often matching the DSC experiment (e.g., 10 °C/min), is used to allow for direct correlation of mass loss events with thermal transitions.[4]

-

Purge Gas: An inert nitrogen atmosphere is used to prevent oxidative decomposition.[4]

-

Temperature Program: The sample is heated over a similar temperature range as in the DSC experiment.

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The data is analyzed to quantify the mass loss associated with dehydration and decomposition.

Data Presentation

The quantitative data from the thermal analysis of this compound is summarized in the tables below.

Table 1: Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Temperature Range (°C) | Peak Temperature (°C) | Enthalpy (ΔH) | Notes |

| Dehydration (Endotherm) | 73 - 150[1][2] | ~92 - 112[5] | - | Loss of one mole of water. The temperature range can vary with the instrument and heating rate.[1][2] |

| Phase Transition (Exotherm) | ~180[5] | - | - | Transformation of the metastable anhydrous Form I to the stable Form II.[5] |

| Melting (Endotherm) | 255 - 259[6][7] | ~260[5] | - | Melting of the stable anhydrous form. |

| Decomposition (Exotherm) | > 250[3] | ~287 - 292[3][4] | - | Corresponds with significant mass loss in TGA.[3] |

Table 2: Thermogravimetric Analysis (TGA) Data

| Mass Loss Event | Temperature Range (°C) | Mass Loss (%) | Corresponding Event |

| Dehydration | ~60 - 150[1] | ~5.2% (calculated for monohydrate) | Loss of water of crystallization |

| Decomposition | > 250[3] | Significant | Onset of thermal decomposition |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of this compound.

Caption: Experimental workflow for DSC and TGA analysis of this compound.

Conclusion

The thermal analysis of this compound by DSC and TGA provides critical data regarding its dehydration, polymorphic behavior, melting point, and decomposition profile. The methodologies and data presented in this guide serve as a valuable resource for ensuring the quality, stability, and proper formulation of this important pharmaceutical compound. Adherence to detailed experimental protocols is essential for achieving accurate and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. perkinelmer.com.ar [perkinelmer.com.ar]

- 4. azom.com [azom.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

In Vitro Cytotoxicity of Bupivacaine Hydrochloride Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of bupivacaine hydrochloride monohydrate, a widely used local anesthetic. Emerging research has highlighted its potential beyond regional anesthesia, particularly in oncology, due to its dose- and time-dependent cytotoxicity against various cell types. This document summarizes key findings on the mechanisms of action, experimental protocols, and quantitative data from numerous studies, offering a valuable resource for professionals in drug development and cellular research.

Mechanisms of Bupivacaine-Induced Cytotoxicity

Bupivacaine induces cell death through a multifaceted approach, primarily involving the induction of apoptosis and necrosis. The underlying mechanisms involve the disruption of several critical cellular signaling pathways.

1.1. Mitochondrial Dysfunction and Oxidative Stress:

A primary mechanism of bupivacaine's toxicity is the impairment of mitochondrial function. Bupivacaine can uncouple mitochondrial oxidative phosphorylation and inhibit respiratory chain complexes I and III.[1] This leads to mitochondrial depolarization, opening of the mitochondrial permeability transition pore (PTP), and subsequent release of cytochrome c, a key event in the intrinsic apoptotic pathway.[2] The disruption of mitochondrial activity is also associated with an enhanced production of reactive oxygen species (ROS), leading to oxidative stress and further cellular damage.[1][3][4] The generation of ROS appears to be a crucial trigger for bupivacaine-induced apoptosis in various cell lines, including Schwann cells and neuroblastoma cells.[4][5]

1.2. Apoptosis Induction:

Bupivacaine is a potent inducer of apoptosis in a wide range of cell types.[6][7][8] This programmed cell death is initiated through both intrinsic and extrinsic pathways.

-

Intrinsic Pathway: As mentioned, bupivacaine-induced mitochondrial dysfunction leads to the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3.[2][9] The expression of the anti-apoptotic protein Bcl-2 is often decreased, while the pro-apoptotic protein Bax is upregulated, further promoting apoptosis.[6]

-

Extrinsic Pathway: Evidence also suggests the involvement of the extrinsic apoptotic pathway, as demonstrated by the activation of caspase-8.[9]

1.3. Modulation of Key Signaling Pathways:

Bupivacaine's cytotoxic effects are also mediated by its influence on several critical intracellular signaling pathways that regulate cell survival, proliferation, and death.

-

Akt/mTOR Pathway: Bupivacaine has been shown to inhibit the phosphorylation of Akt and mTOR, key components of a pathway that promotes cell survival and proliferation.[6][10] Inhibition of this pathway contributes to the anti-proliferative and pro-apoptotic effects of bupivacaine, particularly in cancer cells.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK1/2, p38, and JNK, is also a target of bupivacaine. Depending on the cell type and context, bupivacaine can either inhibit or activate these kinases to induce apoptosis. For instance, it has been shown to inhibit ERK1/2 signaling in some cancer cells while activating the p38 MAPK pathway in others to promote apoptosis.[5][11][12]

-

Other Pathways: Studies have also implicated the STAT3 and NF-κB signaling pathways in bupivacaine-mediated cytotoxicity.[11][13]

Quantitative Data on Bupivacaine Cytotoxicity

The cytotoxic effects of bupivacaine are both concentration- and time-dependent. The following tables summarize quantitative data from various in vitro studies.

Table 1: Cytotoxic Effects of Bupivacaine on Cancer Cell Lines

| Cell Line | Assay | Bupivacaine Concentration | Exposure Time | Key Findings |

| Non-Small Cell Lung Cancer (A549, H1299) | MTT, BrdU, Colony Formation | Not specified | Not specified | Significantly reduced cell viability and proliferation.[6][14] |

| Hepatocellular Carcinoma (HepG2, SNU-449) | Cell Viability Assay | Not specified | Not specified | Suppressed proliferation and induced apoptosis in a time- and dose-dependent manner.[10] |

| Oral Squamous Cell Carcinoma (CAL-27) | CCK-8, EdU, Colony Formation | 0.2, 0.5, 1 µM | Not specified | Significantly decreased cell viability and proliferation.[11] |

| Bladder Cancer (T24, 5637) | MTT, TUNEL | 0.25 - 16 mM | Not specified | Inhibited cell proliferation and induced apoptosis in a concentration-dependent manner.[15] |

| Breast Cancer (MDA-MB-231, BT-474) | Not specified | Not specified | Not specified | Increased subG1 populations, indicating apoptosis.[16] |

| Rhabdomyosarcoma | Not specified | 500 - 5000 ppm | 1 and 2 hours | Decreased cell survival with increasing concentrations.[17] |

Table 2: Cytotoxic Effects of Bupivacaine on Non-Cancerous Cell Lines

| Cell Line | Assay | Bupivacaine Concentration | Exposure Time | Key Findings |

| Human Neuroblastoma (SH-SY5Y) | MTT, Flow Cytometry | 1 mM | Up to 24 hours | Increased apoptosis and LDH release.[18] LD50 values indicated higher toxicity than several other local anesthetics.[8] |

| Schwann Cells (RT4-D6P2T) | MTT | LD50 = 476 µM | Not specified | Induced cell death in a dose- and time-dependent manner.[4] |

| Mouse Myoblasts (C2C12) | Cell Viability, MTT | Not specified | 2 days | Inhibited proliferation and induced cytotoxicity in a dose-dependent manner.[19] |

| Canine Articular Chondrocytes | MTT, CCK-8 | 0.062% | 24 hours | Decreased chondrocyte viability.[9] |

| Human Articular Chondrocytes | Time-lapse Confocal Microscopy | 0.25%, 0.5% | Up to 60 minutes | Dose- and time-dependent cytotoxicity.[20] |

| Human Rotator Cuff Tenofibroblasts | Annexin V-PI Staining | 0.25%, 0.5% | 5 - 60 minutes | Decreased cell viability with increasing concentrations and exposure times.[12] |

| Human Adipose-Derived Mesenchymal Stem Cells | Viability and Metabolic Assays | 0.313 - 2.5 mg/ml | Up to 12 hours | Decreased cell viability and metabolic activity in a dose- and time-dependent manner.[21] |

| Human Nucleus Pulposus Cells | Trypan Blue Exclusion Assay | 0.1%, 0.25%, 0.5% | Up to 120 minutes | Time- and dose-dependent cytotoxicity.[22] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline common protocols used to assess bupivacaine's in vitro cytotoxicity.

3.1. Cell Viability and Proliferation Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired exposure time.

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.[9][23]

-

-

CCK-8 (Cell Counting Kit-8) Assay: This assay is similar to the MTT assay but uses a more sensitive water-soluble tetrazolium salt.

-

Follow the same initial steps as the MTT assay for cell seeding and treatment.

-

Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm.[9]

-

-

BrdU (Bromodeoxyuridine) Incorporation Assay: This assay measures DNA synthesis and is a direct indicator of cell proliferation.

-

Treat cells with bupivacaine as described above.

-

Add BrdU to the cell culture medium and incubate to allow its incorporation into newly synthesized DNA.

-

Fix the cells and detect the incorporated BrdU using a specific antibody conjugated to an enzyme or fluorescent dye.

-

Quantify the signal to determine the rate of proliferation.[6]

-

3.2. Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Harvest cells after treatment with bupivacaine.

-

Wash the cells with a binding buffer.

-

Incubate the cells with FITC-conjugated Annexin V and PI.

-

Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[23]

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of apoptosis.

-

Caspase Activity Assays: These assays measure the activity of key apoptotic enzymes like caspase-3, -8, and -9.

Visualizing Bupivacaine's Molecular Impact

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by bupivacaine.

Caption: Bupivacaine-induced mitochondrial dysfunction and apoptosis.

Caption: Modulation of Akt/mTOR and MAPK signaling by bupivacaine.

Caption: General workflow for in vitro cytotoxicity assessment.

References

- 1. Bupivacaine uncouples the mitochondrial oxidative phosphorylation, inhibits respiratory chain complexes I and III and enhances ROS production: results of a study on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bupivacaine myotoxicity is mediated by mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bupivacaine induces apoptosis via ROS in the Schwann cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bupivacaine induces apoptosis via mitochondria and p38 MAPK dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Local Anesthetic Bupivacaine Inhibits the Progression of Non-Small Cell Lung Cancer by Inducing Autophagy Through Akt/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of in vitro and in vivo Toxicity of Bupivacaine in Musculoskeletal Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. In vitro chondrotoxicity of bupivacaine, levobupivacaine and ropivacaine and their effects on caspase activity in cultured canine articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Local anesthetic bupivacaine inhibits proliferation and metastasis of hepatocellular carcinoma cells via suppressing PI3K/Akt and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]